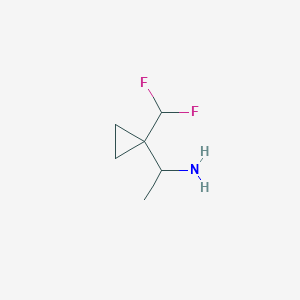

1-(1-(Difluoromethyl)cyclopropyl)ethan-1-amine

Vue d'ensemble

Description

1-(1-(Difluoromethyl)cyclopropyl)ethan-1-amine (DFMCEA) is a fluorinated amine compound that has been studied extensively for its potential use in a variety of scientific applications. DFMCEA is a relatively new compound, and its exact mechanism of action is still being studied. However, research has shown that DFMCEA has a wide range of biochemical and physiological effects, and its use in laboratory experiments has proven to be advantageous in many cases.

Applications De Recherche Scientifique

Synthesis of Polysubstituted Aminocyclobutanes and Aminocyclopropanes

Research by Feng et al. (2019) and Feng et al. (2020) highlights the importance of amine-substituted cyclobutanes and cyclopropanes in biologically active compounds. They developed diastereo- and enantioselective methods for synthesizing various types of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination of 1-substituted cyclobutenes and cyclopropenes. This work showcases the enhanced reactivity of strained trisubstituted alkenes, providing a pathway for creating complex structures with multiple substituents and stereocenters critical in medicinal chemistry and material science (Feng et al., 2019) (Feng et al., 2020).

Fluorination Strategies for Heterocycle Synthesis

The mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines developed by Parmar and Rueping (2014) utilizes Selectfluor to trigger electrophilic cyclizations, producing fluorinated heterocycles. This approach underscores the strategic importance of incorporating the difluoromethyl group into complex molecules for the development of new materials and pharmaceuticals (Parmar & Rueping, 2014).

Bioisosteric Applications of Difluoromethyl Group

Zafrani et al. (2017) examined the difluoromethyl group as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl, thiol, or amine groups. This research provides insights into the design of drug molecules, emphasizing the role of the difluoromethyl group in tuning the drug-like properties of molecules, such as hydrogen bonding and lipophilicity (Zafrani et al., 2017).

Novel Synthesis Methods for Fluorinated Amines

Li and Hu (2005) focused on the synthesis of α-difluoromethyl amines, highlighting their importance in the design of antimetabolites and drugs. Their research demonstrates an efficient approach to synthesizing these compounds, which are critical for enhancing the bioavailability and metabolic stability of pharmaceuticals (Li & Hu, 2005).

Catalytic Methods for Functionalization

Gu et al. (2014) developed a cooperative dual palladium/silver catalyst system for the direct difluoromethylation of aryl bromides and iodides. This method represents a significant advancement in the synthesis of difluoromethylarenes, offering a general and mild approach for modifying aromatic compounds with the difluoromethyl group, which is crucial for adjusting the properties of organic molecules in drug discovery and materials science (Gu et al., 2014).

Propriétés

IUPAC Name |

1-[1-(difluoromethyl)cyclopropyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c1-4(9)6(2-3-6)5(7)8/h4-5H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJTZVGSPXQUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Difluoromethyl)cyclopropyl)ethan-1-amine | |

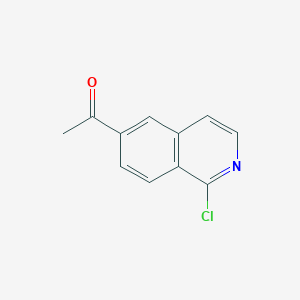

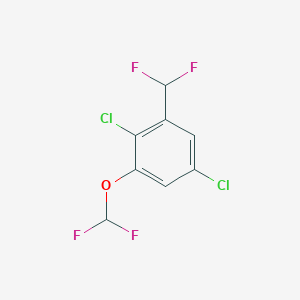

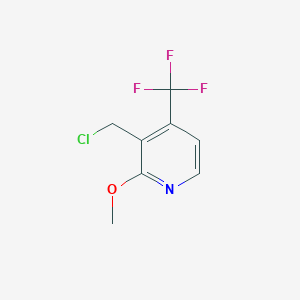

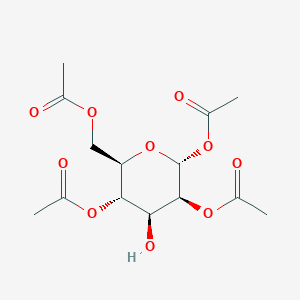

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

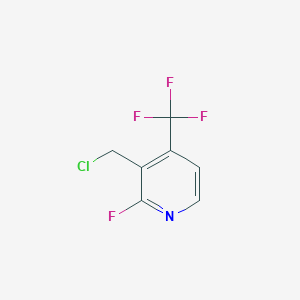

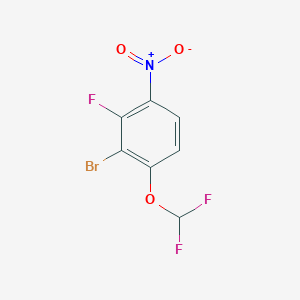

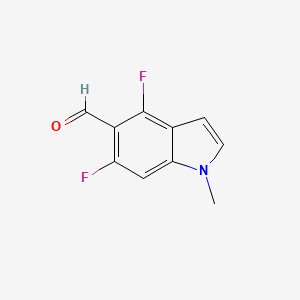

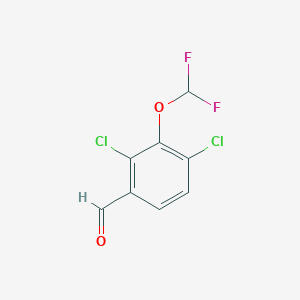

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1459783.png)

![Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1459792.png)

![5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile](/img/structure/B1459800.png)